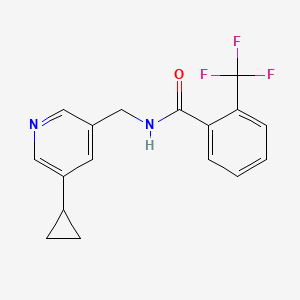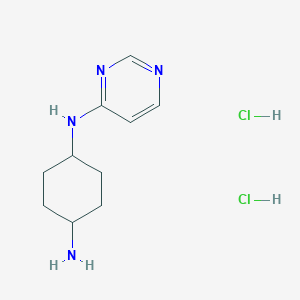
1-(2-Oxo-2-(pyridin-3-ylamino)ethyl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-(pyridin-3-ylamino)ethyl)cyclopentanecarboxylic acid, also known as CPCCOEt, is a chemical compound that has been widely used in scientific research. It belongs to the class of NMDA receptor antagonists, which are compounds that inhibit the function of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPCCOEt has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
1-(2-Oxo-2-(pyridin-3-ylamino)ethyl)cyclopentanecarboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, this compound inhibits the function of the NMDA receptor and reduces the influx of calcium ions into the cell. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the activity of the NMDA receptor, which is critical for synaptic plasticity, learning, and memory. This compound has also been shown to reduce the release of glutamate, which is a neurotransmitter that plays a crucial role in the excitatory signaling in the brain. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are associated with various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Oxo-2-(pyridin-3-ylamino)ethyl)cyclopentanecarboxylic acid has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It has a high affinity for the glycine site on the NMDA receptor, which makes it a potent inhibitor of the receptor. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is a highly specific inhibitor of the NMDA receptor and may not be suitable for studying other receptors or neurotransmitters. Additionally, this compound has some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Oxo-2-(pyridin-3-ylamino)ethyl)cyclopentanecarboxylic acid. One potential direction is to study the therapeutic potential of this compound in animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate the role of this compound in synaptic plasticity, learning, and memory. Additionally, further research is needed to understand the off-target effects of this compound and to develop more specific inhibitors of the NMDA receptor. Finally, the development of more efficient synthesis methods for this compound may enable more widespread use of this compound in scientific research.
Synthesemethoden
1-(2-Oxo-2-(pyridin-3-ylamino)ethyl)cyclopentanecarboxylic acid can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-cyanopyridine with ethylene glycol to form 2-(2-hydroxyethoxy)pyridine. This intermediate is then reacted with ethyl 2-bromocyclopentanecarboxylate to form the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxo-2-(pyridin-3-ylamino)ethyl)cyclopentanecarboxylic acid has been extensively used in scientific research to study the function of the NMDA receptor and its role in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory. It has been shown to modulate the activity of the NMDA receptor, which is critical for these processes.
Eigenschaften
IUPAC Name |
1-[2-oxo-2-(pyridin-3-ylamino)ethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(15-10-4-3-7-14-9-10)8-13(12(17)18)5-1-2-6-13/h3-4,7,9H,1-2,5-6,8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWTFQKZMEVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)
![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)

![N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2787081.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2787082.png)

![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)

![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2787096.png)
